IHR-SAHA is a novel chemical compound that functions as a dual antagonist targeting both Smoothened (SMO) and histone deacetylases (HDACs). This compound is particularly significant in the context of cancer research, as it can inhibit aberrant Hedgehog signaling pathways, which are often implicated in tumorigenesis. The compound retains specificity for HDACs similar to that of Suberoylanilide Hydroxamic Acid, commonly known as SAHA, while also disabling the GLI transcription factors' binding to DNA.
IHR-SAHA is classified as a synthetic organic compound with the molecular formula and a molecular weight of 605.9 g/mol. It is synthesized through a series of chemical reactions designed to enhance its biological activity against both SMO and HDACs. The compound is categorized under dual-targeting agents in medicinal chemistry, particularly within the fields of oncology and molecular biology.
The synthesis of IHR-SAHA involves multiple steps that include:
The synthesis process is designed for efficiency and specificity, ensuring that the final compound maintains its dual-action capabilities against SMO and HDACs while achieving high purity levels (greater than 98%) .
IHR-SAHA has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structural formula can be represented as:
The molecule features multiple aromatic rings, chlorinated substituents, and a hydroxamic acid moiety, which are critical for its interaction with target proteins .
IHR-SAHA undergoes specific chemical reactions that facilitate its mechanism of action:
These reactions are essential for understanding how IHR-SAHA exerts its therapeutic effects in cancer models .
The mechanism of action for IHR-SAHA involves:
This dual mechanism positions IHR-SAHA as a promising candidate for further development in cancer therapeutics .
These properties are crucial for laboratory handling and application in research settings .
IHR-SAHA has several applications in scientific research:
The unique properties of IHR-SAHA offer significant potential for advancing our understanding of cancer mechanisms and developing effective treatments .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4